4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
Description
This compound is a pyrimidine derivative featuring a piperazine ring substituted with a 4-chlorophenylsulfonyl group at the 4-position. The pyrimidine core is further modified with a methoxy group at the 6-position and a methyl group at the 2-position. Such structural attributes are common in bioactive molecules targeting kinases, GPCRs, or other enzymes due to the sulfonyl-piperazine moiety’s ability to modulate solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBFMCIWRKCQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the Hinsberg reaction, where sulfonyl chlorides react with piperazine derivatives under basic conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate, followed by refluxing overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its diverse pharmacological effects, including:
- Antibacterial Activity : Research indicates that derivatives of piperazine, including those with sulfonyl groups, exhibit significant antibacterial properties. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease. This property is particularly relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
- Cancer Chemotherapy : Some studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit cancer cell proliferation, particularly in human breast cancer cells, where it showed moderate to significant efficacy .
- Hypoglycemic and Diuretic Effects : The sulfonamide functionality of this compound suggests possible applications in managing diabetes and promoting diuresis, which could be beneficial in treating conditions related to fluid retention .
Table 1: Summary of Key Research Findings
Notable Insights:
- A study by Aziz-ur-Rehman et al. emphasized that the introduction of the sulfamoyl group enhances the antibacterial action of piperazine derivatives, making them suitable candidates for developing new antibiotics .
- Research published in MDPI highlighted the compound's interaction with poly (ADP-Ribose) polymerase (PARP), indicating potential as a PARP inhibitor in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, the diethoxyphenyl analog () increases steric bulk and lipophilicity, which may reduce solubility but improve membrane permeability . Methanesulfonyl derivatives () exhibit higher aqueous solubility due to reduced aromaticity and polar sulfonyl interactions .
Core Structure Modifications: Thieno-pyrimidine cores (e.g., EP 2 402 347 A1 derivatives) introduce a fused ring system, likely improving rigidity and target selectivity compared to the simpler pyrimidine core of the target compound . Pyrimidin-2-one derivatives () replace the methoxy group with a carbonyl, altering hydrogen-bonding capacity and metabolic stability .
Morpholin-4-yl groups () contribute to hydrogen-bond acceptor properties, favoring interactions with kinase ATP-binding sites .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution between a chloropyrimidine intermediate and 4-((4-chlorophenyl)sulfonyl)piperazine. Analogous procedures are described in EP 2 402 347 A1 for sulfonyl-piperazine coupling .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Pharmacokinetic Considerations: The target compound’s logP (~2.8) suggests moderate tissue penetration, while thieno-pyrimidine analogs (logP ~1.9) may favor renal excretion .
- Therapeutic Potential: Compounds with morpholin-4-yl and sulfonyl-piperazine groups () are frequently associated with PI3K/mTOR inhibition, suggesting oncology applications for the target compound .
Biological Activity
The compound 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a piperazine derivative that has garnered attention for its potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.87 g/mol. The presence of a chlorophenyl sulfonyl group and a piperazine ring contributes to its unique chemical properties, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃O₃S |
| Molecular Weight | 367.87 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Melting Point | 270-277 ºC (dec.) |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the body. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrimidine ring participates in hydrogen bonding and π-π interactions, modulating the activity of target proteins .
Antiviral Activity
Research has indicated that compounds similar to 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine exhibit significant antiviral properties. For instance, analogues have been shown to be potent inhibitors against Chikungunya virus (CHIKV) in vitro, demonstrating selectivity and reduced cytotoxicity . The structure-activity relationship studies highlight the importance of specific modifications in enhancing antiviral efficacy.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Compounds with similar structural features have demonstrated strong inhibitory effects against urease and acetylcholinesterase, suggesting potential therapeutic applications in treating infections and neurological disorders .
Anticancer Potential
In addition to its antiviral and antibacterial activities, this compound shows promise in cancer therapy. Research has identified derivatives that exhibit significant efficacy against human breast cancer cells, with specific compounds achieving IC50 values as low as 18 µM . The mechanism involves inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related piperazine derivatives:
- Antiviral Studies : A study synthesized various piperazine-based compounds and assessed their antiviral activity against CHIKV. The most promising derivatives showed selectivity indices greater than 61, indicating their potential as therapeutic agents against viral infections .
- Antibacterial Screening : Another investigation explored the antibacterial efficacy of synthesized compounds bearing sulfonamide functionalities, revealing strong inhibitory activity against multiple bacterial strains .
- Anticancer Research : Research into piperazine derivatives has demonstrated their ability to inhibit PARP1, enhancing apoptosis in cancer cells. This positions them as potential candidates for further development in oncology .
Q & A
Basic: What are the key considerations for optimizing the synthetic route of this compound?
Answer:
Optimizing synthesis requires evaluating reaction intermediates, solvent systems, and coupling efficiency. For example, piperazine-sulfonyl coupling steps may require anhydrous conditions (e.g., dichloromethane) and catalysts like triethylamine to enhance nucleophilic substitution . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Thermal stability studies (e.g., differential scanning calorimetry) can identify decomposition risks during high-temperature steps .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving 3D conformation, particularly for piperazine-pyrimidine derivatives, as demonstrated in studies of similar compounds (e.g., C–H···O/N interactions in packing diagrams) . Complement with NMR (¹H/¹³C) to confirm substituent positions and FT-IR for functional group validation (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).
Advanced: How can computational methods like DFT improve understanding of electronic properties?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, ICReDD’s integrated computational-experimental approach uses quantum chemical calculations to model reaction pathways and optimize conditions (e.g., solvent effects on sulfonylation kinetics) . MD simulations can further assess solvation dynamics and ligand-protein binding affinities.
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Answer:
Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Implement orthogonal assays (e.g., enzymatic inhibition + cellular viability) and validate compound purity via HPLC (>98%). Structural analogs, such as 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, show activity dependence on substituent electronegativity, suggesting systematic SAR studies to isolate pharmacophores .
Basic: What methodological steps troubleshoot low yields in piperazine coupling reactions?
Answer:
Low yields often stem from steric hindrance or poor leaving-group displacement. Use bulky base additives (e.g., DIPEA) to deprotonate piperazine intermediates, improving nucleophilicity . Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis can enhance reaction kinetics. Post-reaction workup with aqueous washes removes unreacted sulfonyl chlorides .
Advanced: How to design experiments probing substituent effects on metabolic stability?
Answer:
Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) and assess cytochrome P450 inhibition via liver microsome assays. LC-MS/MS quantifies metabolite formation (e.g., demethylation of the methoxy group). Crystallographic data from analogs (e.g., 4-methylpyrimidine derivatives) highlight steric contributions to metabolic resistance .
Basic: What safety protocols are critical for handling sulfonyl-containing intermediates?
Answer:
Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. Sulfonyl chlorides are moisture-sensitive; store under nitrogen and quench excess reagent with ice-cold sodium bicarbonate . Waste must be segregated and neutralized before disposal via licensed facilities .
Advanced: What strategies optimize bioavailability through salt or cocrystal formation?
Answer:
Screen counterions (e.g., HCl, sodium) via slurry crystallization in polar solvents (ethanol/water). SCXRD identifies hydrogen-bonding motifs (e.g., NH···O interactions in piperazine cocrystals) that enhance solubility . Assess dissolution rates using USP apparatus and compare with parent compound.
Basic: How to validate synthetic intermediates using hyphenated techniques?
Answer:
LC-MS combines separation with mass confirmation, critical for detecting byproducts (e.g., incomplete sulfonylation). High-resolution MS (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) resolves overlapping proton signals in piperazine rings .
Advanced: Can fragment-based drug design (FBDD) improve target binding affinity?
Answer:
Fragment libraries targeting the pyrimidine core can identify synergistic motifs. Surface plasmon resonance (SPR) screens fragments for binding to target proteins (e.g., kinases). X-ray co-crystallography of hit fragments guides structure-based optimization, as seen in studies of similar heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
